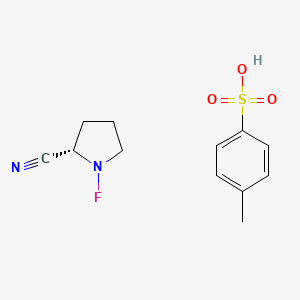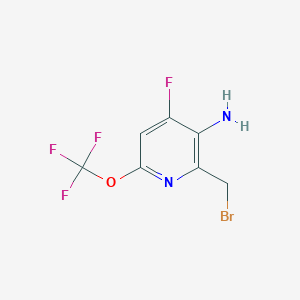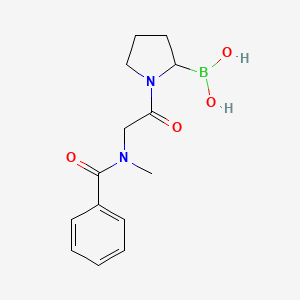
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with a unique structure that combines a pyrrolidine ring, a benzamide group, and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the N-methylbenzamide derivative, followed by the introduction of the acetyl group to form the intermediate. The pyrrolidine ring is then introduced through a cyclization reaction. Finally, the boronic acid moiety is added using a boronation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the benzamide group can produce amines.
科学的研究の応用
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: Unique due to its specific combination of functional groups.
Other Boronic Acids: Similar in their ability to form reversible covalent bonds but differ in their specific structures and applications.
Pyrrolidine Derivatives: Share the pyrrolidine ring but lack the boronic acid moiety, leading to different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyrrolidine ring and a benzamide group
特性
分子式 |
C14H19BN2O4 |
|---|---|
分子量 |
290.12 g/mol |
IUPAC名 |
[1-[2-[benzoyl(methyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C14H19BN2O4/c1-16(14(19)11-6-3-2-4-7-11)10-13(18)17-9-5-8-12(17)15(20)21/h2-4,6-7,12,20-21H,5,8-10H2,1H3 |
InChIキー |
YSKGDNNCJVHEKT-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)CN(C)C(=O)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)
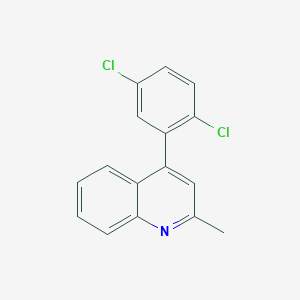
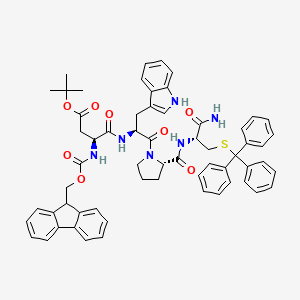

![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)
![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
